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Compound of Interest

Compound Name: 5-Chloro NNEI

CAS No.: 1800101-23-8

Cat. No.: B593124 Get Quote

Executive Summary
5-Chloro NNEI (also known as 5-chloro MN-24) is a synthetic cannabinoid of the indole-3-

carboxamide class. It is structurally characterized by an indole core, a naphthalene moiety

attached via an amide linker, and a pentyl chain terminated by a chlorine atom.[1] As a

structural analog of JWH-018 and NNEI (MN-24), it acts as a high-potency agonist at the

cannabinoid receptors CB1 and CB2.

This guide provides a rigorous analysis of its pharmacological architecture, structure-activity

relationships (SAR), metabolic fate, and the experimental protocols required for its

characterization. It is designed to serve as a primary reference for laboratory investigation and

forensic interpretation.

Chemical Architecture & SAR Analysis
Structural Identity

Common Name: 5-Chloro NNEI; 5-Chloro MN-24[2]

IUPAC Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Molecular Formula:

Core Scaffold: Indole-3-carboxamide[3][4][5]
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Structure-Activity Relationship (SAR)
The pharmacological potency of 5-Chloro NNEI is dictated by three critical structural domains.

Understanding these allows researchers to predict efficacy relative to known standards like

JWH-018 or 5-Fluoro NNEI.

Structural Domain Modification Pharmacological Impact

Core (Indole) Indole-3-carboxamide

The amide linker (vs. ketone in

JWH-018) generally confers

high metabolic stability and

retains high affinity for CB1

receptors.

Tail (N-Substituent) 5-Chloropentyl

Critical: The terminal

halogenation (Chlorine) mimics

the lipophilicity of a methyl

group but introduces a dipole.

Terminal halogens (F, Cl)

typically increase CB1 binding

affinity (

) by 2-5x compared to the

unsubstituted pentyl parent

(NNEI).

Head (Ring System) Naphthalene

Provides

-

stacking interactions within the

hydrophobic pocket of the CB1

receptor transmembrane

helices (TM3/TM5).

Expert Insight: While 5-Fluoro analogs are historically more common, the 5-Chloro substitution

is a bioisosteric replacement. Chlorine is larger (Van der Waals radius 1.75 Å) than Fluorine

(1.47 Å). This increased steric bulk can slightly alter the binding pose compared to the fluoro-
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analog, but generally maintains nanomolar potency due to the lipophilic nature of the CB1

binding pocket.

Pharmacodynamics: Receptor Interaction &
Signaling
Mechanism of Action
5-Chloro NNEI functions as a full agonist at the CB1 receptor (central nervous system) and

CB2 receptor (peripheral/immune system). Upon binding, it induces a conformational change in

the receptor, triggering the activation of

proteins.

Signaling Cascade Visualization
The following diagram illustrates the downstream effects of 5-Chloro NNEI binding, specifically

the inhibition of Adenylyl Cyclase (AC) and modulation of ion channels.
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Caption: Signal transduction pathway of 5-Chloro NNEI via CB1 receptor-mediated Gi/o

protein activation, leading to reduced cAMP and downstream physiological effects.[6]

Comparative Binding Affinity (Estimated)
Based on homologous series data (NNEI and 5-F-NNEI), the estimated profile for 5-Cl-NNEI is:

CB1 Affinity (

): ~1.0 – 10.0 nM (High Affinity)

CB2 Affinity (

): ~0.5 – 5.0 nM

Functional Efficacy (

): Full Agonist (comparable to JWH-018)

Pharmacokinetics & Metabolism[1][3][4][7][8]
Understanding the metabolic fate is crucial for forensic identification, as the parent compound

is often rapidly metabolized.

Metabolic Pathways[3][4]
Oxidative Dechlorination: The terminal chlorine is susceptible to oxidative attack, leading to

an unstable intermediate that converts to the alcohol (5-OH-NNEI) and subsequently

oxidizes to the carboxylic acid (NNEI-pentanoic acid).

Amide Hydrolysis: Cleavage of the amide bond releases 1-naphthylamine and the indole-

carboxylic acid core.

Hydroxylation: Occurs on the indole ring or the naphthalene system.

Biotransformation Flowchart
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Caption: Primary metabolic pathways of 5-Chloro NNEI. NNEI-Pentanoic acid is the predicted

primary biomarker for urine analysis.

Experimental Protocols
To validate the pharmacological profile, the following standardized assays are recommended.

These protocols prioritize reproducibility and signal-to-noise ratio.

Protocol A: [³⁵S]GTPγS Binding Assay (Functional
Potency)
Purpose: To determine the efficacy (

) and potency (

) of 5-Chloro NNEI at CB1 receptors.

Reagents:

CHO-hCB1 cell membranes.

Assay Buffer: 50 mM Tris-HCl, 3 mM

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.
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Radioligand: [³⁵S]GTPγS (0.1 nM final).

GDP (10-50 µM depending on basal activity).

Workflow:

Preparation: Dilute 5-Chloro NNEI in DMSO (serial dilutions:

to

M).

Incubation: Mix membrane preparation (5-10 µg protein) with GDP and Assay Buffer.

Activation: Add 5-Chloro NNEI and incubate for 30 min at 30°C.

Labeling: Add [³⁵S]GTPγS and incubate for an additional 60 min.

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Quantification: Liquid scintillation counting.

Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate

.

Protocol B: The Mouse Tetrad Assay (In Vivo)
Purpose: To assess cannabimimetic activity across four physiological dimensions: hypothermia,

analgesia, catalepsy, and hypolocomotion.

Subject: C57BL/6J mice (Male, 8-10 weeks). Dosage: 0.3, 1.0, 3.0, 10.0 mg/kg (i.p. injection)

vs Vehicle.

Step-by-Step Matrix:

Time (Post-Inj) Test Methodology Endpoint
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| +20 min | Rectal Temperature | Insert probe 2cm; stabilize for 10s. | Hypothermia (

°C) | | +30 min | Tail Immersion | Dip tail in 52°C water. | Latency to flick (Analgesia) | | +40 min
| Bar Test | Place forepaws on 1cm high bar. | Time immobile (Catalepsy) | | +50 min | Open
Field | Place in IR-beam activity chamber. | Distance traveled (Sedation) |

Toxicology & Safety Profile
Researchers must handle 5-Chloro NNEI with extreme caution due to its high potency and lack

of human safety data.

Cardiotoxicity: Synthetic cannabinoids with high CB1 efficacy are linked to tachycardia and

bradycardia (biphasic), and hypertension.

Neurotoxicity: Risk of acute psychosis, anxiety, and seizures (convulsions) is significantly

higher than with phytocannabinoids due to the absence of modulating terpenes or CBD.

Handling: Use Class II Biosafety Cabinet. Wear nitrile gloves and N95/P100 respiratory

protection if handling powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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